Methyl 7,7-dichlorohept-6-enoate
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Overview
Description
Methyl 7,7-dichlorohept-6-enoate is an organic compound with the molecular formula C8H12Cl2O2 It is a derivative of heptenoic acid, characterized by the presence of two chlorine atoms at the 7th position and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7,7-dichlorohept-6-enoate typically involves the chlorination of heptenoic acid derivatives followed by esterification. One common method includes the reaction of 7,7-dichlorohept-6-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 7,7-dichlorohept-6-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: Formation of 7,7-dichlorohept-6-enoic acid.
Reduction: Formation of 7,7-dichlorohept-6-enol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 7,7-dichlorohept-6-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 7,7-dichlorohept-6-enoate involves its interaction with specific molecular targets. The chlorine atoms and ester group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 7-chlorohept-6-enoate: Similar structure but with only one chlorine atom.
Methyl 7,7-dibromohept-6-enoate: Bromine atoms instead of chlorine.
Methyl 7,7-dichloroheptanoate: Saturated analog without the double bond.
Uniqueness: Methyl 7,7-dichlorohept-6-enoate is unique due to the presence of two chlorine atoms and a double bond, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.
Properties
CAS No. |
54192-00-6 |
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Molecular Formula |
C8H12Cl2O2 |
Molecular Weight |
211.08 g/mol |
IUPAC Name |
methyl 7,7-dichlorohept-6-enoate |
InChI |
InChI=1S/C8H12Cl2O2/c1-12-8(11)6-4-2-3-5-7(9)10/h5H,2-4,6H2,1H3 |
InChI Key |
AIMJOQZEIFAVMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC=C(Cl)Cl |
Origin of Product |
United States |
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